2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
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Description
The compound “2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide” is a complex organic molecule. It contains a cyclohexyl group, a methoxyphenyl group, a tetrazol group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazol group, which is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .Mechanism of Action
Target of Action
Similar compounds have been found to targetCathepsin S , a human enzyme . Cathepsin S plays a crucial role in antigen presentation and is involved in the degradation of the extracellular matrix, which contributes to the progression of diseases such as cancer and arthritis .
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its target by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its potential target, it may influence theantigen presentation pathway and pathways related to extracellular matrix degradation .
Result of Action
If it indeed targets cathepsin s, it could potentially inhibit the enzyme’s activity, affecting antigen presentation and extracellular matrix degradation .
Future Directions
Properties
IUPAC Name |
2-cyclohexyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJDZIKVLGJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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